1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its bromophenyl group and dimethoxycyclobutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid typically involves multiple steps, starting with the bromination of phenol to form 3-bromophenol. This intermediate is then subjected to further chemical reactions to introduce the dimethoxycyclobutane and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid
1-(4-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid
3,3-Dimethoxycyclobutane-1-carboxylic acid derivatives
These compounds share structural similarities but differ in the position of the bromine atom on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-17-13(18-2)7-12(8-13,11(15)16)9-4-3-5-10(14)6-9/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILPZHYOSWHUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(C2=CC(=CC=C2)Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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